Octachlorostyrene

Catalog No.
S581756
CAS No.
29082-74-4
M.F
C8Cl8
M. Wt
379.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octachlorostyrene

Researchers tracking occupational HCE exposure require a reliable, high-purity OCS standard to avoid cross-contamination with HCB or PCBs, which cause miscalibration in GC-MS/MS. Our octachlorostyrene (CAS 29082-74-4) is the definitive analytical reference standard, verified for retention time and fragmentation matching. - 78-fold concentration increase in exposed human plasma vs. HCB, ensuring sensitive biomarker quantification. - High bioconcentration factor (BCF=100,000) ideal for long-term environmental tracking studies. - Supplied neat, ≥98% purity, ready for direct calibration. In stock for immediate dispatch.

CAS Number

29082-74-4

Product Name

Octachlorostyrene

IUPAC Name

1,2,3,4,5-pentachloro-6-(1,2,2-trichloroethenyl)benzene

Molecular Formula

C8Cl8

Molecular Weight

379.7 g/mol

InChI

InChI=1S/C8Cl8/c9-2-1(4(11)8(15)16)3(10)6(13)7(14)5(2)12

InChI Key

RUYUCCQRWINUHE-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)Cl

Synonyms

octachlorostyrene

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)Cl

The exact mass of the compound Octachlorostyrene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg, 1 ml

Octachlorostyrene (OCS) is a fully chlorinated aromatic compound recognized as a highly persistent, bioaccumulative, and toxic substance. In scientific procurement, OCS is primarily sourced as a high-purity analytical reference standard for environmental monitoring, occupational biomonitoring, and food safety testing . It serves as a critical calibration standard for gas chromatography-mass spectrometry (GC-MS) and electron capture detection (GC-ECD) workflows, enabling the detection of trace contaminants down to the picogram-per-milliliter (pg/mL) range [1]. Due to its structural characteristics and extreme environmental stability, OCS is an essential benchmark for evaluating the thermal breakdown of chlorinated precursors, tracking industrial emissions, and studying the metabolic pathways of perchlorinated xenobiotics [2].

Research Fit

Analytical Standard Type
Certified reference material for POP monitoring in biota, sediment and water per EPA Level I PBT criteria
Forensic Selectivity
Exclusive byproduct of high-temperature industrial chlorination; zero commercial production history
GC-MS Differentiation
Well-resolved retention and unique Cl₈ isotopic signature enable unambiguous congener identification

Substituting OCS with related chlorinated aromatics like hexachlorobenzene (HCB) or pentachlorobenzene fundamentally compromises analytical accuracy and environmental tracking [1]. While HCB and OCS are often co-generated during industrial processes such as aluminum degassing or chlorinated solvent production, their metabolic pathways, retention times, and bioaccumulation factors differ significantly [2]. For example, OCS exhibits a distinct half-life and metabolizes into specific biomarkers like 4-hydroxyheptachlorostyrene (4-OH-HpCS) in biological matrices, which cannot be modeled using HCB [3]. Using generic polychlorinated biphenyls (PCBs) or HCB as surrogate standards for OCS quantification leads to severe miscalibration in GC-MS/MS assays, inaccurate retention time mapping, and failure to meet stringent regulatory detection limits required for biomonitoring and environmental compliance [1].

Substitution Risk

Lipophilicity mismatch
Hexa- or heptachlorostyrene analogs have markedly lower log P, altering extraction recovery and chromatographic behaviour in multi-residue GC-MS methods.
Source profile ambiguity
Common POP standards (HCB, DDT, PCBs) originate from multiple commercial or natural sources; OCS is the only congener restricted to industrial chlorination processes.
Mass spectral interference
Lower-chlorinated styrenes co-elute under standard non-polar GC conditions; only the fully chlorinated OCS provides a unique Cl₈ molecular-ion cluster for quantification.

Superior Sensitivity as a Biomarker for Hexachloroethane (HCE) Exposure

In biomonitoring studies of aluminum foundry workers exposed to hexachloroethane (HCE) degassing agents, OCS demonstrates vastly superior sensitivity as an exposure biomarker compared to hexachlorobenzene (HCB) [1]. While plasma HCB levels showed a 4.7-fold increase in exposed workers versus controls, plasma OCS levels exhibited a dramatic 78-fold increase under the same exposure conditions [1].

Evidence DimensionPlasma biomarker concentration increase post-exposure
Target Compound DataOCS (78-fold increase; 54.6 vs 0.7 ng/g lipid)
Comparator Or BaselineHCB (4.7-fold increase; 313.1 vs 66.9 ng/g lipid)
Quantified DifferenceOCS provides a 16.6x greater relative signal-to-baseline ratio for HCE exposure tracking than HCB.
ConditionsHuman plasma biomonitoring using low-resolution GC-MS in aluminum foundry workers.

Procuring OCS as an analytical standard is critical for occupational exposure monitoring, as it provides a significantly more sensitive and specific marker for HCE-related industrial exposure than HCB.

log P partition
Cross-study comparable
OCS log P = 7.46 vs. hexachlorostyrene 5.99; ≈30× higher partition coefficient
Indicates stronger bioaccumulation potential; requires distinct cleanup protocols.
Computed values; lab-specific validation recommended.

High-Yield Indicator for Thermal Chlorination Emissions

During the thermal degradation of hexachloroethane (HCE) in industrial processes, OCS is generated at substantially higher concentrations than highly toxic trace emissions like dioxins and furans [1]. Analysis of HCE degassing fumes reveals OCS concentrations of 780 μg/g, compared to polychlorinated dibenzodioxins (PCDDs) at 0.034 μg/g and dibenzofurans (PCDFs) at 0.36 μg/g [1].

Evidence DimensionEmission concentration in thermal degradation fumes
Target Compound DataOCS (780 μg/g)
Comparator Or BaselinePCDDs (0.034 μg/g) and PCDFs (0.36 μg/g)
Quantified DifferenceOCS is generated at concentrations over 2,000 to 20,000 times higher than PCDDs/PCDFs.
ConditionsThermal degradation of hexachloroethane (HCE) during aluminum degassing at ~740°C.

OCS is a high-concentration, easily detectable surrogate standard for tracking the emission of highly toxic, low-concentration dioxins and furans in industrial thermal processes.

Fish BAF
Cross-study comparable
1,929,615 L/kg (max. field)
386× regulatory BAF threshold; supports priority analyte status for biomagnification studies.
Field-derived; food-web context dependent.

Extreme Bioaccumulation Potential and Matrix Stability

OCS exhibits extreme environmental persistence and bioaccumulation potential, making it an ideal long-term reference material compared to lower chlorinated analogs[1]. OCS has a bioconcentration factor (BCF) of 100,000 and an estimated half-life in biota of 790 days, whereas monochlorostyrenes are rapidly degraded by hydroxyl radicals with an atmospheric half-life of approximately 17 hours[1].

Evidence DimensionEnvironmental half-life and Bioconcentration Factor (BCF)
Target Compound DataOCS (BCF = 100,000; Biota half-life = 790 days)
Comparator Or BaselineMonochlorostyrenes (Negligible BCF; Atmospheric half-life = ~17 hours)
Quantified DifferenceOCS persists for orders of magnitude longer in biological matrices than monochlorostyrenes.
ConditionsEnvironmental tracking in aquatic biota (e.g., eels) and atmospheric degradation models.

The extreme persistence of OCS necessitates its specific procurement as a stable reference material for long-term longitudinal studies in biota and sediment, where lower chlorinated analogs fail to persist.

Hepatic half-life
Head-to-head
≈2× longer than HCB in trout; 1.7–2.3× vs. HCB/pentachlorobenzene in eel
Greater biological persistence supports long-term biota monitoring.
Controlled feeding and field exposure; species-specific.

Specificity in Endocrine Disruption and Protein Binding Assays

The specific metabolic pathway of OCS yields 4-hydroxyheptachlorostyrene (4-OH-HpCS), a compound with significant endocrine-disrupting potential [1]. In competitive binding assays, 4-OH-HpCS demonstrates a binding affinity to human transthyretin (TTR) of 1.1 relative to the natural ligand thyroxine (T4) [1]. This specific interaction cannot be replicated by generic PCB metabolites.

Evidence DimensionRelative binding affinity to human transthyretin (TTR)
Target Compound DataOCS metabolite 4-OH-HpCS (Affinity = 1.1)
Comparator Or BaselineNatural ligand Thyroxine / T4 (Affinity = 1.0)
Quantified DifferenceThe OCS metabolite exhibits a 10% stronger binding affinity to TTR than the natural thyroid hormone.
ConditionsIn vitro competitive binding assay using human transthyretin (TTR) and 125I-thyroxine.

Procuring OCS enables the synthesis and quantification of its specific metabolites, which are critical for in vitro endocrine disruption assays and competitive binding studies.

Source specificity
Class-level inference
No commercial production; formed exclusively as inadvertent byproduct of Mg electrowinning and chlor-alkali processes.
Reduces ambiguity in industrial source attribution; forensic utility.
Qualitative distinction; verify local industrial profile.
GC-MS identity
Head-to-head
Well-resolved peak; unique M⁺ cluster at m/z ~376 with Cl₈ isotopic pattern, distinct from Cl₇/Cl₆ congeners.
Enables unambiguous congener quantification; prevents false positives.
Non-polar GC column; confirm with authenticated standard.

Occupational Biomonitoring and Exposure Tracking

OCS is the preferred GC-MS/MS calibration standard for quantifying occupational exposure to hexachloroethane (HCE) degassing agents. Its 78-fold concentration increase in exposed human plasma makes it a vastly superior and more sensitive biomarker than hexachlorobenzene (HCB)[1].

Industrial Emission and Byproduct Surveillance

Procured as a high-yield reference standard to monitor the thermal breakdown of chlorinated solvents and carbon-chlorine reactions. OCS serves as an easily detectable surrogate for tracking the unintentional formation of ultra-trace, highly toxic dioxins and furans in industrial exhaust and fly ash [2].

Longitudinal Ecotoxicology and Sediment Analysis

Due to its extreme bioconcentration factor (BCF = 100,000) and multi-year half-life in biota, OCS is the ideal analytical standard for long-term environmental tracking in aquatic ecosystems, where lower chlorinated styrenes rapidly degrade and fail to provide reliable historical data[3].

Endocrine Disruption and Toxicological Assays

Utilized as a parent compound in metabolic studies to generate and quantify 4-hydroxyheptachlorostyrene (4-OH-HpCS). This enables targeted competitive binding assays against transthyretin (TTR) and other transport proteins to evaluate the thyroid-disrupting potential of perchlorinated xenobiotics [4].

Application Fit

Application
Selection Property
Validation Focus
Industrial source apportionment
Source specificity (byproduct-only formation)
Differentiation from multi-source POPs; local process verification
Chronic biota monitoring
Bioaccumulation factor and biological half-life
Time-integrated contamination signal; species-specific BAF review
GC-MS congener analysis
Distinct retention time and Cl₈ mass spectrum
Co-elution resolution; peak assignment in complex extracts
Human exposure research
High lipophilicity and persistence
Internal exposure marker consistency; biomonitoring matrix validation

Physical Description

Octachlorostyrene (OCS) is a by-product of the normal industrial chemical processes such as PVC recycling activities, Aluminum refining operations, metal-chlorinated solvent degreasing operations and many others. These materials are known to be highly toxic and when released to the environment are extremely persistent.

XLogP3

7.4

UNII

304368U4VH

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

29082-74-4
62601-62-1

Wikipedia

Octachlorostyrene

Biological Half Life

109.65 Days

General Manufacturing Information

Octachlorostyrene was never produced for agricultural or any other application ... clearly has to be regarded as an industrial by-product accidentally formed.
Octachlorostyrene is mainly an accidental by-product of high temperature industrial processes involving chlorine such as the electrolytic production of chlorine gas or magnesium, the refining and degassing of an aluminum smelt, and the chlorination and distillation processes of niobium and tantalum production.

Analytic Laboratory Methods

ERLD Method XENO: Analytical Procedures and Quality Assurance Plan for the Determination of Xenobiotic Chemical Contaminants in Fish. Detection limit = 2.5 ppb.

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC-MASS SPECTROMETRIC ANALYSIS OF TISSUE EXTRACTS FROM CORMORANTS FOUND DEAD IN THE FIELD, SHOWED PRESENCE OF 3 CHLOROSTYRENE DERIVATIVES, INCLUDING OCTACHLOROSTYRENE. THE TISSUES WERE EXTRACTED WITH PETROLEUM ETHER, & THE EXTRACTS WERE PURIFIED, CONCENTRATED, & ANALYZED. THE EFFLUENT EMERGING FROM THE COLUMN WAS SCANNED CONTINUOUSLY BY TAKING A MASS SPECTRUM EVERY 4 SEC.

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